1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol is an organic compound characterized by the fusion of a benzo[d]oxazole moiety and a pyrrolidine ring. This compound is notable for its potential biological activity, particularly in medicinal chemistry, where it is investigated for various therapeutic applications, including anti-inflammatory and anticancer properties. The compound's structural features enable it to interact with specific biological targets, making it a candidate for drug development.
The compound is classified under heterocyclic compounds due to the presence of nitrogen in its pyrrolidine structure and the oxygen and nitrogen in the benzo[d]oxazole ring. It is also categorized as a secondary amine due to the nitrogen atom being bonded to two carbon atoms. Sources of information regarding this compound include chemical databases such as PubChem and scientific literature focusing on synthetic methodologies and biological evaluations .
The synthesis of 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol typically involves several key steps:
Industrial methods may optimize these synthetic routes for larger-scale production, utilizing continuous flow reactors and high-throughput screening to enhance yields and reduce reaction times.
The molecular formula of 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol is C_{12}H_{14}N_{2}O_{2}. Its structure includes a benzo[d]oxazole ring fused to a pyrrolidine ring, with a hydroxyl group attached at the 3-position of the pyrrolidine.
Key structural data include:
1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors involved in disease pathways. The compound modulates these targets' activity, leading to altered cellular signaling pathways that can result in therapeutic effects such as anti-inflammatory or anticancer activities .
1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol is typically characterized by:
Key chemical properties include:
These properties influence its behavior in biological systems and its suitability for various applications .
The compound has several scientific applications:
The molecular hybrid 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol (C₁₁H₁₂N₂O₂; MW: 204.22 g/mol) exemplifies a strategic fusion of two pharmaceutically significant heterocycles: the planar benzo[d]oxazole and the three-dimensional pyrrolidine [1] [2]. This scaffold combines the aromatic π-system of benzo[d]oxazole—a bioisostere of nucleic acid bases—with the stereochemical versatility of the pyrrolidine ring, enabling diverse target interactions. Its synthesis typically involves nucleophilic substitution, where the pyrrolidine nitrogen attacks the C2 position of halogenated benzo[d]oxazole, followed by hydroxyl functionalization at C3 [2] [4]. Commercial availability has been limited (e.g., discontinued as Biosynth 3D-UDC24738), reflecting synthetic challenges rather than diminished interest [2]. The compound’s 95% purity in research formulations underscores its utility as a versatile small-molecule scaffold for probing biological pathways [2].
Descriptor | Pyrrolidine | Benzo[d]oxazole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 |
LogP | 0.46 | 0.75 | 3.00 |
Polar Surface Area (Ų) | 16.46 | 13.96 | 0 |
H-Bond Acceptors | 1.5 | 0.5 | 0 |
Conformational Flexibility | High (pseudorotation) | Planar rigid | None |
The pharmacological relevance of this hybrid arises from synergistic stereoelectronic properties:
Parameter | Value | Biological Implication |
---|---|---|
Torsion Angle (C2-N1-C3-OH) | 60° ± 15° | Adjusts hydroxyl proximity to targets |
Bond Length (N1-C2) | 1.34 Å | Facilitates π-conjugation |
Hydrogen Bond Donor Capacity | 1 (OH group) | Binds catalytic aspartate residues |
Chiral Centers | 1 (C3) | Enables enantioselective inhibition |
The rational design of benzo[d]oxazole-pyrrolidine hybrids builds upon decades of research into heterocyclic enzyme inhibitors:
Target Enzyme | Hybrid Class | Exemplary Compound | Bioactivity |
---|---|---|---|
DNA Topoisomerase IIα | Benzo[d]oxazole-amine | 5-Amino-2-phenylbenzoxazole | IC₅₀: 2 µM (vs. 10 µM etoposide) |
PI3Kα/mTOR | s-Triazine-pyrrolidine | Gedatolisib | IC₅₀: 10.9 nM (mTOR) |
Dihydrofolate Reductase | Pyrazole-pyrrolidine | 6-Amino-3-methylpyrazolo[4,3-c]pyridazine | IC₅₀: 0.09 µM |
HDAC6 | Benzoxazole-hydroxamate | Tubastatin A analogs | IC₅₀: 15 nM |
Synthetic advancements—particularly sequential substitution of cyanuric chloride—enabled economical access to complex hybrids like s-triazine-benzoxazoles, accelerating structure-activity studies [3]. Current computational workflows leverage these scaffolds’ modularity, deploying in silico docking to optimize substituent effects on binding entropy and enthalpy [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1